molecular formula C7H7NO3 B6248434 2-methyl-4-nitrosobenzene-1,3-diol CAS No. 65882-00-0

2-methyl-4-nitrosobenzene-1,3-diol

Cat. No.: B6248434
CAS No.: 65882-00-0
M. Wt: 153.1
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Description

2-methyl-4-nitrosobenzene-1,3-diol is an organic compound with the molecular formula C7H7NO3. It is characterized by the presence of a nitroso group (-NO) and two hydroxyl groups (-OH) attached to a benzene ring. This compound is also known by several other names, including 2-methyl-4-nitrosoresorcinol and 2,4-dihydroxy-3-methylnitrosobenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-4-nitrosobenzene-1,3-diol can be synthesized through the nitration of 2-methylresorcinol. The nitration process involves the reaction of 2-methylresorcinol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the nitroso group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-nitrosobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other chemical products

Mechanism of Action

The mechanism of action of 2-methyl-4-nitrosobenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    4-nitrosobenzene-1,3-diol: Similar structure but lacks the methyl group.

    2-methyl-4-nitroresorcinol: Contains a nitro group instead of a nitroso group.

    2-methylresorcinol: Lacks the nitroso group

Uniqueness

2-methyl-4-nitrosobenzene-1,3-diol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research and industry .

Properties

CAS No.

65882-00-0

Molecular Formula

C7H7NO3

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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